molecular formula C8H13N3O2 B1299495 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 52094-69-6

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B1299495
CAS No.: 52094-69-6
M. Wt: 183.21 g/mol
InChI Key: ZGSNEAYELPMHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Triazaspiro Compounds

The exploration of triazaspiro compounds began in the mid-20th century, driven by advances in heterocyclic chemistry and the need for structurally diverse pharmacophores. The 1,3,8-triazaspiro[4.5]decane scaffold emerged as a focal point due to its unique spirocyclic architecture, which combines a piperidine ring fused to a hydantoin moiety. Early synthetic efforts relied on cyclization reactions and multi-component strategies, such as the Bucherer–Bergs reaction, which enabled the incorporation of ketones or aldehydes into hydantoin frameworks. A pivotal milestone occurred in 2018, when derivatives of this scaffold were identified as inhibitors of the mitochondrial permeability transition pore (mPTP), showcasing their potential in mitigating reperfusion injury in myocardial infarction. This discovery underscored the pharmacological relevance of triazaspiro systems and spurred further structural optimization efforts, including the introduction of methyl groups to enhance stability and bioavailability.

Significance in Heterocyclic Chemistry Research

Spiro heterocycles, such as 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, occupy a critical niche in organic synthesis due to their three-dimensional complexity and conformational rigidity. These features make them valuable templates for drug discovery, as they often exhibit improved target selectivity compared to planar aromatic systems. The triazaspiro framework’s ability to engage in hydrogen bonding via its dione groups and nitrogen atoms further enhances its utility in molecular recognition processes. Additionally, spiro compounds are increasingly employed in materials science, where their unique electronic properties facilitate applications in organic electronics and catalysis.

Structural Classification Within the Spiro-Hydantoin Family

This compound belongs to the spiro-hydantoin subclass, characterized by a fused imidazolidine-2,4-dione ring system (hydantoin) connected to a second ring via a single spiro carbon atom. Key structural features include:

  • Spiro Junction : The piperidine and hydantoin rings intersect at the 4,5-positions of the decane system, creating a rigid bicyclic framework.
  • Substituent Effects : The methyl group at the 8-position introduces steric and electronic modifications that influence reactivity and intermolecular interactions.
  • Dione Functionality : The 2,4-dione groups participate in keto-enol tautomerism, enabling pH-dependent behavior and metal coordination.

Table 1: Comparative Structural Features of Select Spiro-Hydantoins

Compound Name Substituents Molecular Formula Spiro Junction Position Key Applications
This compound Methyl at N8 C₈H₁₃N₃O₂ 4,5 Pharmacological research
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl at N8 C₁₄H₁₇N₃O₂ 4,5 Synthetic intermediates
1,3,8-Triazaspiro[4.5]decane-2,4-dione No substituents C₇H₁₁N₃O₂ 4,5 Basic research

Data derived from PubChem entries.

The synthesis of such compounds often involves cyclization of α-amino nitriles or urea derivatives under controlled conditions. For example, the Hoyer modification of the Bucherer–Bergs reaction enables the preparation of spirohydantoins from ketones and cyanides under CO₂ pressure. Recent advances in metal-catalyzed reactions have further expanded the toolkit for accessing enantiomerically pure triazaspiro derivatives.

Properties

IUPAC Name

8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNEAYELPMHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200081
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-69-6
Record name 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Primary Reaction

The primary reaction involves the preparation of an intermediate product by mixing the following components:

  • Raw Materials : Urea, diethyl oxalate, ammonium carbonate, sodium.
  • Reaction Conditions :
    • Sodium is dissolved in anhydrous methanol at room temperature.
    • Urea and diethyl oxalate are added sequentially while maintaining a temperature of 25–30°C.
    • Ammonium carbonate is introduced last to complete the reaction.
  • Outcome : Formation of a primary product ready for further processing.

Step 2: Secondary Reaction

The primary product undergoes further processing with concentrated hydrochloric acid:

  • Reaction Conditions :
    • Hydrochloric acid is added dropwise to the primary product at 25–30°C.
    • The mixture is stirred for approximately 0.5 hours.
  • Outcome : Formation of a secondary product.

Step 3: Intermediate Reaction

The secondary product is reacted with additional reagents to produce the final compound:

  • Raw Materials : 2-(Ethylamino)acetaldehyde and potassium ferricyanide.
  • Reaction Conditions :
    • Reagents are added sequentially to the secondary product.
    • The mixture is stirred at room temperature for 20–24 hours.
  • Outcome : Formation of the target compound as a suspension.

Purification Process

After synthesis, purification steps are essential to achieve high purity:

  • Concentration Treatment :
    • The suspension is subjected to rotary evaporation at 40°C until solid precipitates form.
    • Filtration separates the solid precipitate from the liquid phase.
    • Multiple rounds of concentration are performed (first to one-tenth volume and then to one-third volume) to maximize yield.
  • Washing and Drying :
    • The precipitate is washed with deionized water to remove impurities.
    • Drying is performed first under air for two hours and then under reduced pressure for 24 hours.

Optimization Parameters

The synthesis process has been optimized for industrial-scale production by adjusting key parameters such as molar ratios, temperature control, and reaction times:

Parameter Optimized Range
Molar Ratio (Reactants) Diethyl oxalate:urea:sodium:ammonium carbonate = 1:1.1–1.3:2:0.5–1
Temperature (Primary Reaction) 25–30°C
Stirring Time (Secondary Reaction) ~0.5 hours
Stirring Time (Intermediate Reaction) ~20–24 hours

Yield and Purity

The optimized method achieves:

These results make this method suitable for large-scale industrial production due to its cost-effectiveness and safety.

Chemical Reactions Analysis

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Biological Applications

1. Myelostimulating Activity

One of the most notable applications of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is its myelostimulating activity. Research indicates that derivatives of this compound have shown effectiveness in accelerating the regeneration of lymphocyte and granulocyte cell populations in the bone marrow following myelodepressive syndromes induced by agents such as cyclophosphamide. This property suggests potential therapeutic applications in treating conditions that lead to bone marrow suppression, such as chemotherapy-induced neutropenia .

Case Study: Synthesis and Evaluation

A study conducted by Yu et al. (2018) synthesized various derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione and evaluated their biological activities. The results demonstrated significant myelostimulating effects, indicating that these compounds could be developed into treatments for hematological disorders .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the Strecker reaction and other organic synthesis techniques. The ability to modify the structure allows for the exploration of various derivatives with potentially enhanced biological activities.

Potential Therapeutic Uses

2. Antitumor Activity

Preliminary studies suggest that compounds within this class may exhibit antitumor properties. The structural features of this compound allow for interaction with biological targets relevant to cancer progression . Further research is needed to elucidate specific mechanisms and efficacy.

Data Table: Summary of Research Findings

Study ReferenceApplicationFindings
Yu et al., 2018 MyelostimulationSignificant regeneration of lymphocytes and granulocytes in bone marrow post-cyclophosphamide treatment
Sigma-Aldrich Chemical PropertiesDetailed molecular structure and synthesis information available
PubChem Chemical ClassificationProvides comprehensive data on physical and chemical properties

Mechanism of Action

The mechanism of action of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor. The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways. This interaction can result in analgesic effects, making it a potential candidate for pain management therapies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The 8-position substituent and additional functional groups significantly influence the compound’s properties. Below is a comparative analysis:

Table 1: Key Properties of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and Analogues
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Applications/Notes
This compound 8-Methyl C₈H₁₃N₃O₂ 183.21 Not reported IR: 3330 (N-H), 1700–1775 (C=O) Myelostimulation potential
8-(2-Ethoxyethyl)-6-methyl derivative (8) 8-(2-Ethoxyethyl), 6-Methyl C₁₂H₂₁N₃O₃ 255.32 154–155 54 IR: 3330 (N-H), 1730, 1700 (C=O) Synthetic intermediate
8-Benzyl derivative (4c) 8-Benzyl C₁₄H₁₇N₃O₂ 259.31 259–261 MS: m/z 260 (M+H)+; IR: C=O at 1720 cm⁻¹ Building block for drug discovery
TTDD 7,7,9,9-Tetramethyl C₁₀H₁₅N₃O₂* 225.25 Not reported Chlorination-dependent biocidal activity Antimicrobial nanofibers
3-Ethyl-1-isopentyl hydrochloride 3-Ethyl, 1-Isopentyl C₁₃H₂₄ClN₃O₂ 295.80 Not reported 66 ES-MS: m/z 268 (M+H)+ Antimalarial candidate

*TTDD (7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) formula inferred from structural data.

Spectral and Structural Insights

  • IR Spectroscopy : All compounds show characteristic C=O stretches (1700–1775 cm⁻¹), with shifts reflecting substituent electron-withdrawing/donating effects. For example, ester-containing derivatives (e.g., methyl 2-(8,10-dioxo-6-phenyl-...) exhibit C=O at 1752 cm⁻¹ .
  • NMR Data : Aromatic protons in 8-benzyl derivatives resonate at δ 7.02–7.32 ppm, while methylene groups in alkoxy chains appear at δ 3.76–4.58 ppm .

Biological Activity

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 52094-69-6) is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol
  • IUPAC Name : this compound
  • Structure :
CN1CCC2(CC1)NC O NC2=O\text{CN}_1\text{CCC}_2(\text{CC}_1)\text{NC O NC}_2=O

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the use of ammonium carbonate and various organic solvents. The details of these synthetic routes can vary significantly depending on the desired purity and yield.

Myelostimulating Activity

A notable study highlighted the myelostimulating effects of 1,3,8-triazaspiro[4.5]decane-2,4-diones in models of myelodepressive syndrome induced by cyclophosphamide. The compound was shown to significantly enhance the regeneration of lymphocyte and granulocyte populations in bone marrow, suggesting potential applications in treating conditions like neutropenia .

Antitumor Activity

Recent research has indicated that derivatives of this compound exhibit antitumor activity . For instance, a derivative targeting the WASp protein showed promise in inhibiting the proliferation and migration of malignant hematopoietic cells in leukemia models . This suggests that modifications of the triazaspiro structure could lead to effective treatments for hematological malignancies.

Additional Biological Properties

Other studies have reported various biological activities associated with related compounds:

  • Anti-inflammatory effects : Some derivatives have been noted for their ability to reduce inflammation and pain .
  • Antiviral properties : Certain structural analogs have shown potential against viral infections .

Case Studies

StudyFindings
Yu et al., 2018Demonstrated myelostimulating activity in cyclophosphamide-induced myelodepression .
NCBI Study, 2021Identified a derivative that targets WASp and inhibits growth in non-Hodgkin lymphoma models .
Patent AnalysisReported anti-inflammatory and analgesic properties of related compounds .

Q & A

Q. What are the established synthetic routes for 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives?

The compound and its derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Spirohydantoin alkylation : Cycloalkanespiro-5-hydantoin (III) or benzo-fused analogs (IV) react with substituted benzyl halides (e.g., 1-(chloromethyl)-4-methoxybenzene) in DMF using K₂CO₃ as a base at 25–80°C .
  • Amino functionalization : Tert-butyl carbamate-protected intermediates are deprotected using HCl/dioxane, followed by coupling with sulfonyl chlorides or acid chlorides in dichloromethane with triethylamine .
  • Optimization : Yields vary significantly (58–71%) depending on substituents and reaction conditions, necessitating TLC monitoring and silica gel chromatography for purification .

Q. How is the structure of this compound validated?

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 6.1722 Å, b = 17.4561 Å) confirm spirocyclic geometry and substituent positions .
  • Spectroscopy :
    • IR : Dual carbonyl stretches (1707–1771 cm⁻¹) and NH bands (3236–3304 cm⁻¹) .
    • NMR : Distinct sp³ hybridized carbons (δ 24.9–60.5 ppm in ¹³C NMR) and splitting patterns for methyl/methylene groups .

Q. What analytical methods ensure purity of this compound?

  • HPLC : Purity >95% confirmed using reverse-phase C18 columns with methanol/water gradients .
  • TLC : Chloroform/acetone (9:1) or dichloromethane/methanol (9:1) systems monitor reaction progress .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C: 74.40–74.92%, H: 5.92–6.35%) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., 4-chlorophenylsulfonyl) enhance anticonvulsant activity by increasing lipophilicity and membrane permeability .
    • Benzannulation (e.g., 7,8-benzo derivatives) improves metabolic stability but may reduce solubility .
  • Spirocyclic rigidity : The spiro[4.5]decane scaffold restricts conformational flexibility, optimizing receptor binding (e.g., 5-HT receptors) .

Q. What methodologies resolve contradictions in pharmacological data?

  • Case study : Discrepancies in anticonvulsant efficacy across derivatives (e.g., 8-amino vs. 8-methyl analogs) are addressed via:
    • Dose-response profiling : ED₅₀ values compared in rodent seizure models (e.g., maximal electroshock test) .
    • Computational modeling : Molecular docking to identify steric clashes or hydrogen-bonding mismatches in derivatives .
  • Metabolic stability : Conflicting half-life data (e.g., hepatic microsomal assays vs. in vivo studies) require cross-validation using LC-MS/MS .

Q. How are pharmacokinetic properties optimized for CNS targeting?

  • Lipophilicity adjustments : LogP values tuned to 2.5–3.5 via alkyl chain elongation or methoxy substitutions to enhance blood-brain barrier penetration .
  • Prodrug strategies : Tert-butyl carbamate protection of amino groups improves oral bioavailability, with in situ hydrolysis restoring activity .
  • CYP450 inhibition screening : Derivatives are evaluated for interactions with CYP3A4/2D6 to mitigate drug-drug interaction risks .

Q. What crystallographic insights guide polymorph screening?

  • Polymorph stability : Triclinic (P1) vs. monoclinic (P2₁/c) crystal forms exhibit differences in melting points (165–212°C) and solubility .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.